4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a member of the sulfonamide family and has been studied for its anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Certain benzamide derivatives, including compounds similar to the one , have shown significant antibacterial and antifungal activities. This includes compounds like 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, which exhibits both inter and intra molecular hydrogen bonding (Priya et al., 2006).
Antifungal Agents : New 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have been synthesized and screened for antifungal activity. These compounds include structures similar to the chemical (Narayana et al., 2004).
Anticancer Properties
Inhibitors of Stearoyl-CoA Desaturase-1 : Derivatives of benzamides, including those with similar structures to the compound , have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). This enzyme is a potential target for cancer therapy (Uto et al., 2009).
Antitumor Activity : Certain benzamide derivatives have shown promising antitumor activities. For instance, compounds like 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide have been synthesized and evaluated for their anticancer properties (Vellaiswamy & Ramaswamy, 2017).
Other Applications
Formation of Toxic Metabolites : Research on the metabolism of related thiazoles has shown the formation of toxic metabolites, which is significant for understanding the pharmacological and toxicological properties of these compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis of Novel Compounds : The synthesis of new derivatives, such as 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, has expanded the range of available compounds for further biological evaluation (Gein et al., 2019).
properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-6-14-24(5-2)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-19-17(28-3)8-7-9-18(19)29-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBODWYDGNICIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
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